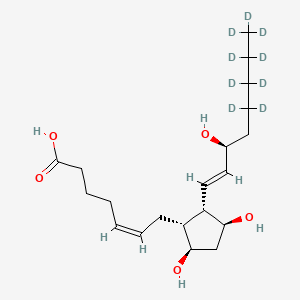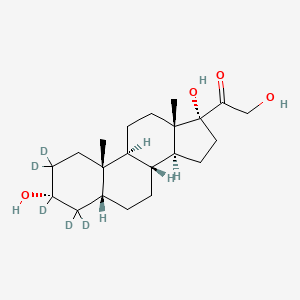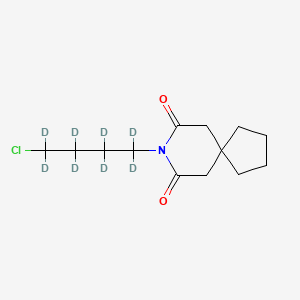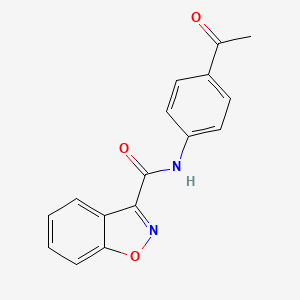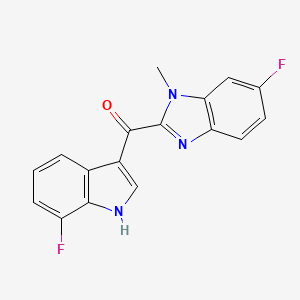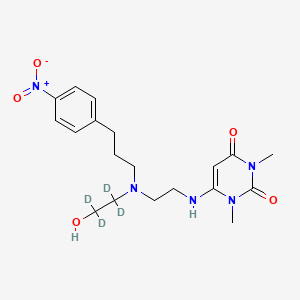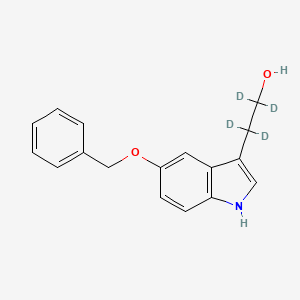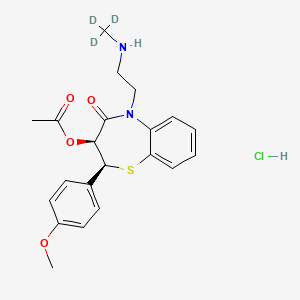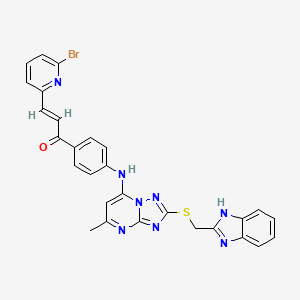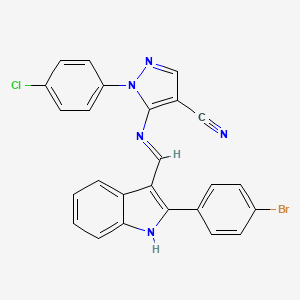
Degarelix-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Degarelix-d7 is a deuterium-labeled version of Degarelix, a competitive and reversible gonadotropin-releasing hormone receptor antagonist. Degarelix is primarily used in the treatment of advanced hormone-dependent prostate cancer. The incorporation of stable heavy isotopes like deuterium into drug molecules is often used as tracers for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Degarelix-d7 involves the incorporation of deuterium into the Degarelix molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the selective replacement of hydrogen atoms with deuterium in the Degarelix molecule .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. This involves the use of high-purity deuterated reagents and solvents, as well as optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully controlled to maintain the integrity of the deuterium label and to minimize the formation of impurities .
Chemical Reactions Analysis
Types of Reactions
Degarelix-d7, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the peptide bonds and side chains.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized peptide fragments, while reduction reactions may result in reduced peptide bonds. Substitution reactions can yield modified this compound molecules with different functional groups .
Scientific Research Applications
Degarelix-d7 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms involving Degarelix.
Biology: Employed in biological studies to track the metabolism and distribution of Degarelix in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Degarelix in the body.
Industry: Applied in the development and optimization of Degarelix-based therapies and formulations .
Mechanism of Action
Degarelix-d7 exerts its effects by competitively inhibiting gonadotropin-releasing hormone receptors in the pituitary gland. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone, leading to a rapid suppression of testosterone production. The reduction in testosterone levels slows the growth and reduces the size of hormone-dependent prostate cancers. The molecular targets involved in this mechanism include the gonadotropin-releasing hormone receptors and the downstream signaling pathways that regulate hormone secretion .
Comparison with Similar Compounds
Similar Compounds
Leuprolide: Another gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer.
Goserelin: A similar compound that acts as a gonadotropin-releasing hormone agonist.
Triptorelin: Another gonadotropin-releasing hormone agonist used for similar indications.
Uniqueness of Degarelix-d7
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium label allows for precise tracking and quantitation of the compound in various studies. Additionally, this compound has a rapid onset of action and does not cause the initial testosterone surge associated with some other gonadotropin-releasing hormone agonists .
Properties
Molecular Formula |
C82H103ClN18O16 |
|---|---|
Molecular Weight |
1639.3 g/mol |
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4,5,5,5-tetradeuterio-1-oxo-4-(trideuteriomethyl)pentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1/i1D3,2D3,45D |
InChI Key |
MEUCPCLKGZSHTA-RBUNNTHDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



